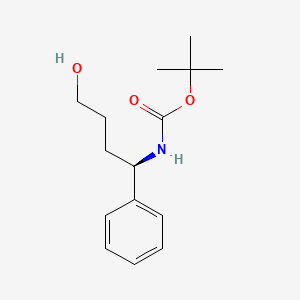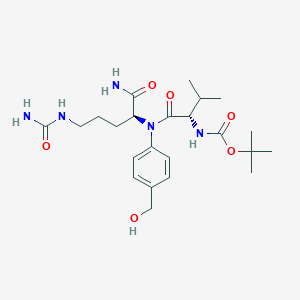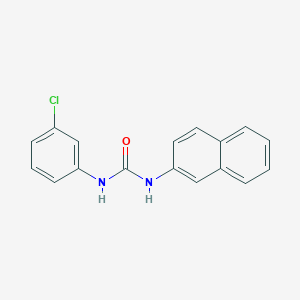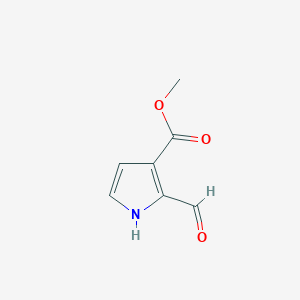
Methyl 2-formyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that contains a pyrrole ring with a formyl group at the 2-position and a carboxylate ester at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene, yielding the desired product in good yield . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the formyl and carboxylate ester groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Oxidation of the formyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the formyl group to an alcohol can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions at the pyrrole ring can be facilitated by electrophilic or nucleophilic reagents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products can be further utilized in various synthetic applications.
Scientific Research Applications
Methyl 2-formyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-formyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-formyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Methyl pyrrole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate:
Pyrrole-2-carboxaldehyde: Similar structure but without the ester group, leading to different chemical behavior.
These comparisons highlight the unique features of this compound, such as its dual functional groups that provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl 2-formyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(5)4-9/h2-4,8H,1H3 |
InChI Key |
HRJUAHQLFJOEMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


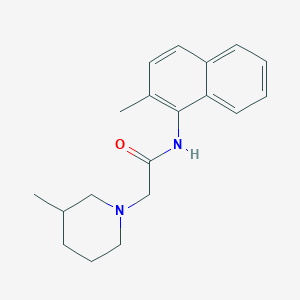

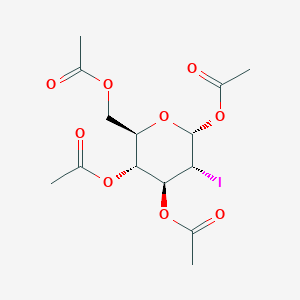
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
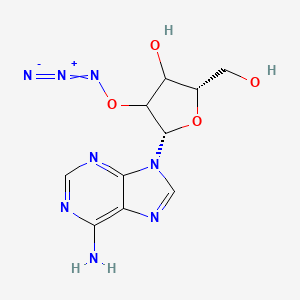
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
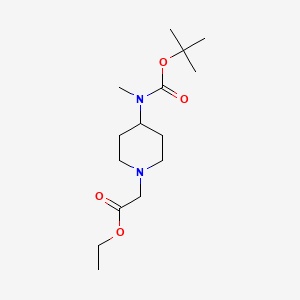
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)
![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
